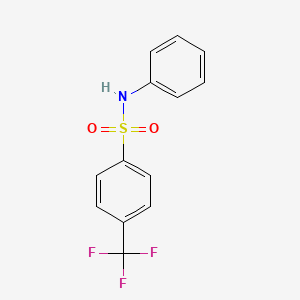
N-phenyl-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Phenyl-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H10F3NO2S . It has a molecular weight of 301.29 g/mol . The compound is also known by other names such as “N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide” and has a PubChem CID of 956508 .
Molecular Structure Analysis
The compound has a complex structure with 20 heavy atoms . Its InChI representation isInChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-11(9-7-10)17-20(18,19)12-4-2-1-3-5-12/h1-9,17H . The compound’s canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F . Physical and Chemical Properties Analysis
“this compound” has a XLogP3 value of 3.5, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 54.6 Ų . Its exact mass and monoisotopic mass are both 301.03843422 g/mol .Applications De Recherche Scientifique
Degradation and Stability
Nitisinone, a related compound, initially synthesized as a triketone herbicide, has shifted its primary use to the medical treatment of hepatorenal tyrosinemia due to its unsatisfactory herbicidal properties and environmental impact. Research has focused on its medical applications, with limited exploration of its stability and degradation pathways. A study using LC-MS/MS aimed to determine the stability of NTBC under various conditions, revealing that its stability increases with the pH of the solution. At a pH similar to gastric juice, two stable degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), enhancing our understanding of NTBC's properties and its medical application implications (Barchańska et al., 2019).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) has been extensively studied, leading to the identification of various kinetics, mechanisms, and by-products. These insights are crucial for enhancing the degradation efficiency of compounds like N-Phenyl-4-(trifluoromethyl)benzenesulfonamide in environmental settings. Notably, the identified by-products, such as hydroquinone and 1,4-benzoquinone, underline the biotoxicity and environmental impact of these degradation processes. This research contributes to our understanding of managing pharmaceutical and chemical pollutants in the environment (Qutob et al., 2022).
Synthetic Versatility
The N-phenylpiperazine subunit, a versatile scaffold in medicinal chemistry, demonstrates the synthetic utility of related structures to this compound. While primarily associated with CNS disorders treatments, the diverse applications suggested by patent research indicate potential for broadening the research and application fields of similar compounds. This versatility highlights the potential for developing new therapeutic agents across various medical fields, underscoring the importance of exploring synthetic modifications and applications of such compounds (Maia et al., 2012).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) showcase the importance of simple structures in developing advanced materials and applications, including nanotechnology and biomedical fields. The self-assembly and multivalent nature of BTAs, akin to the structural principles that might be applied in derivatives of this compound, underline the potential of simple chemical structures in complex applications. This area of research exemplifies how foundational chemical properties can be leveraged for diverse and impactful scientific advancements (Cantekin et al., 2012).
Propriétés
IUPAC Name |
N-phenyl-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)10-6-8-12(9-7-10)20(18,19)17-11-4-2-1-3-5-11/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRHMAELYWDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

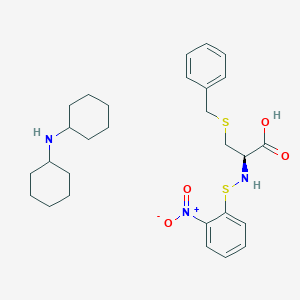
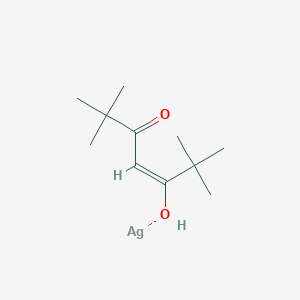
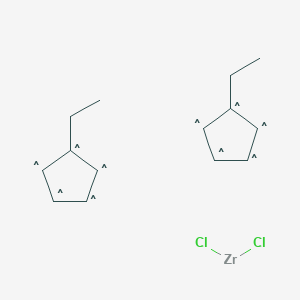
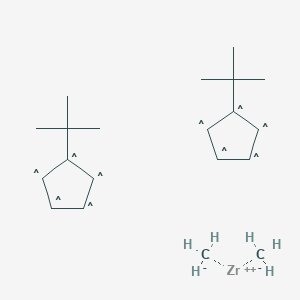

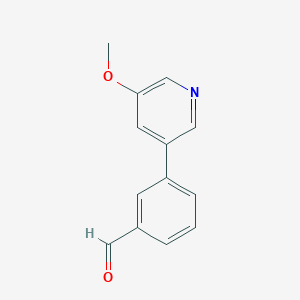
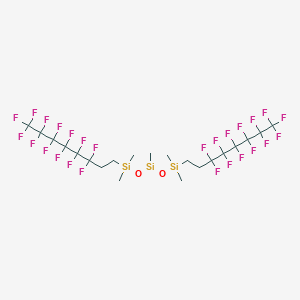

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)
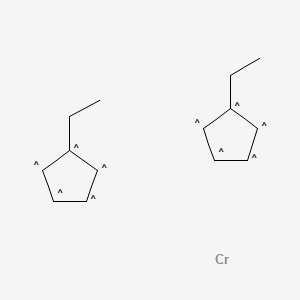

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B6357043.png)

